molecular formula C17H17NO2 B4397631 N-[4-(allyloxy)phenyl]-2-phenylacetamide

N-[4-(allyloxy)phenyl]-2-phenylacetamide

Cat. No. B4397631
M. Wt: 267.32 g/mol
InChI Key: YFCZDOYNMQFPNW-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-phenylacetamide, also known as AOPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AOPP is a member of the phenylacetamide family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)phenyl]-2-phenylacetamide is not fully understood, but several studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of cancer. This compound has been shown to inhibit HDAC activity, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been shown to exhibit several other biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(allyloxy)phenyl]-2-phenylacetamide is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of targeted anti-cancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may pose challenges in its formulation and administration.

Future Directions

There are several future directions for the research and development of N-[4-(allyloxy)phenyl]-2-phenylacetamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the exploration of its potential therapeutic applications in other disease areas, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a promising compound with significant potential for the development of targeted anti-cancer drugs. Its potent anti-cancer activity, inhibition of HDACs, and potential therapeutic applications in other disease areas make it an attractive candidate for further research and development. While there are some limitations to its use in lab experiments, the future directions for this compound research are promising and warrant further investigation.

Scientific Research Applications

N-[4-(allyloxy)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs.

properties

IUPAC Name

2-phenyl-N-(4-prop-2-enoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-12-20-16-10-8-15(9-11-16)18-17(19)13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZDOYNMQFPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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